1-(4-Bromo-1-methyl-1H-pyrrol-2-yl)-2,2,2-trichloro-1-ethanone
Overview
Description
The compound "1-(4-Bromo-1-methyl-1H-pyrrol-2-yl)-2,2,2-trichloro-1-ethanone" is a pyrrole derivative, which is a class of organic compounds characterized by a five-membered heterocyclic ring structure containing one nitrogen atom. Pyrrole derivatives are known for their diverse range of biological activities and applications in various fields such as medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of pyrrole derivatives can be complex, involving multi-step reactions. For instance, a related compound was synthesized using a one-pot four-component coupling reaction catalyzed by natural hydroxyapatite, as described in the synthesis of a new penta-substituted pyrrole derivative . This method could potentially be adapted for the synthesis of "1-(4-Bromo-1-methyl-1H-pyrrol-2-yl)-2,2,2-trichloro-1-ethanone" by altering the substituents and reaction conditions.
Molecular Structure Analysis
The molecular structure of pyrrole derivatives is often investigated using spectroscopic techniques and computational methods. For example, the structure of a similar compound was confirmed by single-crystal X-ray diffraction and supported by computational studies using density functional theory (DFT) . These techniques could be applied to determine the precise structure of "1-(4-Bromo-1-methyl-1H-pyrrol-2-yl)-2,2,2-trichloro-1-ethanone".
Chemical Reactions Analysis
Pyrrole derivatives can undergo various chemical reactions. In a related study, sodium dithionite-initiated coupling reactions were used to synthesize 5-(trifluoromethyl)dipyrromethanes from pyrrole and 1-methylpyrrole . This indicates that "1-(4-Bromo-1-methyl-1H-pyrrol-2-yl)-2,2,2-trichloro-1-ethanone" may also participate in coupling reactions, potentially leading to the formation of new pyrrole-containing compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrole derivatives can be elucidated through experimental and theoretical studies. Vibrational spectroscopy, such as FT-IR, provides insights into the functional groups present in the molecule . Theoretical calculations, including HOMO-LUMO analysis, can predict electronic properties and reactivity . Molecular docking studies can also suggest potential biological activities, as seen with compounds exhibiting inhibitory activity against various proteins .
Scientific Research Applications
DNA-Cleaving Activities
A study found that a polyether‐tethered pyrrole‐polyamide dimer, synthesized from 2,2,2‐trichloro‐1‐(1‐methyl‐4‐nitro‐1H‐pyrrol‐2‐yl)ethanone, exhibited efficient DNA-cleaving activities. Most metal complexes of this compound effectively cleaved DNA, with the CuII complex showing the highest activity (Zhou, Lin, Chen, & Chen, 2012).
Synthesis of Antibacterial Agents
Another research focused on synthesizing novel antibacterial agents using a derivative of 1-(2-methyl-1,5-diphenyl-1H-pyrrol-3-yl)ethanone. These compounds were evaluated for their antibacterial activity, indicating potential applications in the development of new antibacterial drugs (Chinnayya, Suresh, Rao, Rao, & Shaik, 2022).
Synthesis of Highly Substituted Pyrroles
A research study detailed the one-pot synthesis of highly substituted pyrroles using nano copper oxide as an effective catalyst. This method is significant for synthesizing compounds like 1-(1-benzyl-4-(4-chlorophenyl)-2-methyl-1H-pyrrol-3-yl)ethanone, demonstrating an efficient approach to generating complex pyrrole-based molecules (Saeidian, Abdoli, & Salimi, 2013).
Bromination Studies
Research on the bromination of 1-(1-methyl-1H-pyrrol-2-yl)-2-phenylethanone showed regiospecific formation of its brominated derivatives. Such studies are crucial for understanding the chemical behavior of pyrrole derivatives in synthetic chemistry (Massa, Santo, & Artico, 1989).
Future Directions
properties
IUPAC Name |
1-(4-bromo-1-methylpyrrol-2-yl)-2,2,2-trichloroethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrCl3NO/c1-12-3-4(8)2-5(12)6(13)7(9,10)11/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUKQFKKFOGVZGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C(=O)C(Cl)(Cl)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrCl3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00461399 | |
Record name | 1-(4-Bromo-1-methyl-1H-pyrrol-2-yl)-2,2,2-trichloro-1-ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00461399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromo-1-methyl-1H-pyrrol-2-yl)-2,2,2-trichloro-1-ethanone | |
CAS RN |
184643-69-4 | |
Record name | 1-(4-Bromo-1-methyl-1H-pyrrol-2-yl)-2,2,2-trichloro-1-ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00461399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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